molecular formula C11H10N2O B14340185 2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one CAS No. 100595-18-4

2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one

Cat. No.: B14340185
CAS No.: 100595-18-4
M. Wt: 186.21 g/mol
InChI Key: NSLWKAHYUAHLNR-UHFFFAOYSA-N
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Description

2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one is a heterocyclic compound that features a fused indene and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one typically involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . This reaction leads to the formation of indeno(2,1-c)pyridazine derivatives. The reaction conditions are mild, and the process is efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at positions where reactive groups are present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve standard laboratory techniques, such as refluxing in appropriate solvents and maintaining controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties.

Scientific Research Applications

2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,4a,9-Tetrahydro-3H-indeno(2,1-c)pyridazin-3-one is unique due to its specific ring fusion and the resulting electronic and steric properties

Properties

CAS No.

100595-18-4

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2,4,4a,9-tetrahydroindeno[2,1-c]pyridazin-3-one

InChI

InChI=1S/C11H10N2O/c14-11-6-9-8-4-2-1-3-7(8)5-10(9)12-13-11/h1-4,9H,5-6H2,(H,13,14)

InChI Key

NSLWKAHYUAHLNR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=NNC1=O)CC3=CC=CC=C23

Origin of Product

United States

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